



Application Notes and Protocols for High-Throughput Screening with CDK8-IN-16

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Compound of Interest		
Compound Name:	CDK8-IN-16	
Cat. No.:	B1150355	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2] The Mediator complex acts as a bridge between transcription factors and RNA polymerase II, and CDK8's kinase activity plays a crucial role in modulating the expression of genes involved in various signaling pathways.[2][3] Dysregulation of CDK8 activity has been implicated in numerous diseases, most notably in various forms of cancer where it can act as an oncogene.[3][4] Specifically, CDK8 has been shown to be a positive regulator of signaling pathways critical for tumorigenesis, including the Wnt/ β -catenin, TGF- β , and STAT pathways.[2][3][5][6] This has made CDK8 an attractive target for therapeutic intervention.

CDK8-IN-16 is a potent and selective inhibitor of CDK8, designed for use in high-throughput screening (HTS) campaigns to identify and characterize modulators of CDK8 activity. These application notes provide detailed protocols for biochemical and cell-based assays to assess the activity of **CDK8-IN-16** and other potential inhibitors, as well as guidance on data presentation and visualization of relevant signaling pathways.

Data Presentation

Quantitative data from HTS and subsequent characterization assays should be organized for clear comparison. Below are examples of how to present key data for a CDK8 inhibitor like



CDK8-IN-16.

Table 1: Biochemical Activity of CDK8-IN-16

Assay Type	Target	Parameter	Value
LanthaScreen™ Eu Kinase Binding Assay	CDK8/CycC	IC50 (nM)	Illustrative Value: 15
Radiometric Kinase Assay	CDK8/CycC IC50 (nM)		Illustrative Value: 25
Kinase Selectivity Panel (400 kinases)	CDK19/CycC	IC50 (nM)	Illustrative Value: 50
Other CDKs (CDK1, 2, 4, 6, 7, 9)	% Inhibition @ 1 μM	Illustrative Value: <10%	
Other kinases	% Inhibition @ 1 μM	Illustrative Value: <10% for >95% of kinases	-

Table 2: Cellular Activity of CDK8-IN-16

Assay Type	Cell Line	Pathway	Parameter	Value
STAT1 Phosphorylation Assay (ELISA)	HCT116	STAT Signaling	pSTAT1 (Ser727) IC50 (nM)	Illustrative Value: 100
Wnt Reporter Assay	SW480	Wnt/β-catenin Signaling	TCF/LEF Reporter IC50 (nM)	Illustrative Value: 150
TGF-β Induced Gene Expression (qPCR)	Panc-1	TGF-β Signaling	SNAI1 Expression IC50 (nM)	Illustrative Value: 200
Cell Proliferation Assay	VCaP	General	GI50 (μM)	Illustrative Value: 1.5



Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for CDK8

This biochemical assay measures the binding of an inhibitor to the ATP-binding site of CDK8 in a competitive format.

Materials:

- CDK8/cyclin C, active enzyme
- LanthaScreen™ Eu-anti-His Tag Antibody
- Kinase Tracer 236
- Kinase Buffer A (5X)
- CDK8-IN-16 and other test compounds
- 384-well microplates (white, low-volume)
- Microplate reader capable of TR-FRET

Procedure:

- Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.
- Prepare Compound Dilutions: Create a serial dilution of CDK8-IN-16 and other test compounds in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.
- Prepare Kinase/Antibody Mixture: Dilute the CDK8/cyclin C enzyme and Eu-anti-His Tag Antibody in 1X Kinase Buffer to a 2X final concentration.
- Prepare Tracer Solution: Dilute the Kinase Tracer 236 in 1X Kinase Buffer to a 4X final concentration.



- · Assay Assembly:
 - Add 4 μL of each compound dilution to the wells of the 384-well plate.
 - Add 8 μL of the 2X kinase/antibody mixture to each well.
 - \circ Initiate the reaction by adding 4 μ L of the 4X tracer solution to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 615 nm and 665 nm with an excitation of 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay for CDK8

This assay directly measures the enzymatic activity of CDK8 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

- CDK8/cyclin C, active enzyme
- Protein substrate (e.g., Pol2-CTD peptide)
- [y-³³P]-ATP
- Kinase reaction buffer
- CDK8-IN-16 and other test compounds
- P81 phosphocellulose paper
- Phosphorimager

Procedure:



- Prepare Compound Dilutions: Prepare serial dilutions of CDK8-IN-16 in the kinase reaction buffer.
- Prepare Master Mix: Prepare a master mix containing the kinase reaction buffer, protein substrate, and CDK8/cyclin C enzyme.
- Reaction Initiation:
 - Add the compound dilutions to your reaction tubes.
 - Add the master mix to each tube.
 - Initiate the kinase reaction by adding [γ-33P]-ATP.
- Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 30-60 minutes).
- Reaction Termination and Spotting: Stop the reaction and spot a portion of each reaction mixture onto P81 phosphocellulose paper.
- Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [y-33P]-ATP.
- Data Acquisition: Air dry the P81 paper and expose it to a phosphor screen. Image the screen using a phosphorimager.
- Data Analysis: Quantify the radioactivity of each spot and calculate the percent inhibition for each compound concentration. Plot the data to determine the IC50 value.

Protocol 3: Cell-Based STAT1 Phosphorylation Assay

This assay measures the ability of **CDK8-IN-16** to inhibit the phosphorylation of STAT1 at Ser727, a known downstream target of CDK8, in a cellular context.[2][7][8]

Materials:

- HCT116 or other suitable cell line
- Cell culture medium and supplements



- Interferon-gamma (IFN-y)
- CDK8-IN-16 and other test compounds
- Fixation and permeabilization buffers
- Primary antibody against phospho-STAT1 (Ser727)
- Labeled secondary antibody
- 96-well microplates
- Microplate reader (e.g., for ELISA or high-content imaging)

Procedure:

- Cell Seeding: Seed HCT116 cells in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of CDK8-IN-16 for 1-2 hours.
- Stimulation: Stimulate the cells with IFN-y for 15-30 minutes to induce STAT1 phosphorylation.
- · Fixation and Permeabilization:
 - Fix the cells with a suitable fixation buffer.
 - Permeabilize the cells to allow antibody entry.
- Immunostaining:
 - Incubate the cells with the primary antibody against phospho-STAT1 (Ser727).
 - Wash the cells and incubate with a labeled secondary antibody.
- Data Acquisition: Measure the signal from the labeled secondary antibody using a microplate reader.



 Data Analysis: Normalize the data to untreated controls and plot the percent inhibition against the compound concentration to determine the IC50 value.

Visualizations Signaling Pathways

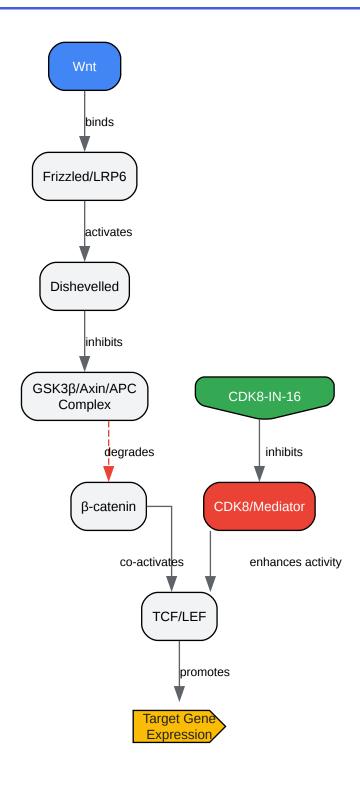
CDK8 is a critical regulator of multiple oncogenic signaling pathways. Understanding these pathways is essential for interpreting the effects of CDK8 inhibitors.



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Caption: High-throughput screening workflow for identifying CDK8 inhibitors.

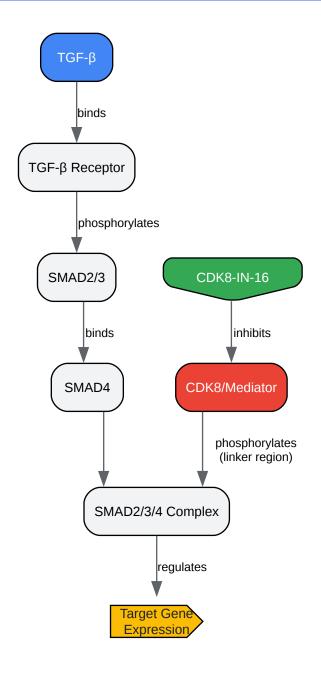




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Caption: Simplified Wnt/β-catenin signaling pathway showing CDK8 involvement.

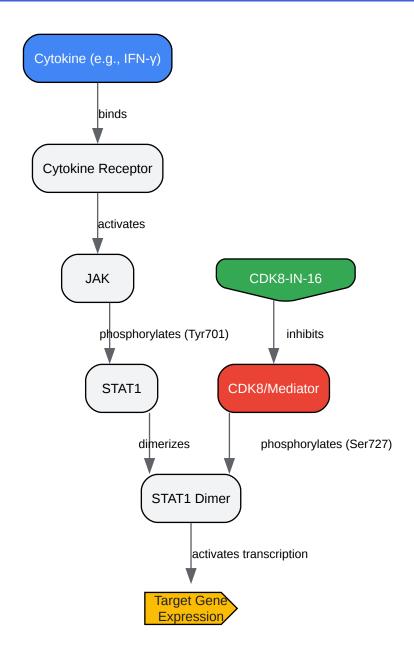




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Caption: Simplified TGF-β signaling pathway illustrating CDK8's role.





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